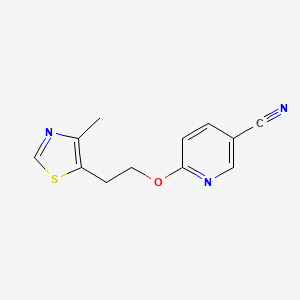![molecular formula C17H22N2O4S B1323324 tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate CAS No. 885266-58-0](/img/structure/B1323324.png)
tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate
概要
説明
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a versatile compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in drug synthesis, catalysis, and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The use of automated peptide synthesizers can streamline the process, ensuring high yields and purity .
化学反応の分析
Types of Reactions
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the carbamate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction conditions and reagents used .
科学的研究の応用
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines and can be removed under basic conditions.
Uniqueness
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various chemical reactions and applications in multiple research fields sets it apart from other similar compounds .
特性
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWBBWIAGBZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113073 | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-58-0 | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1323259.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)








